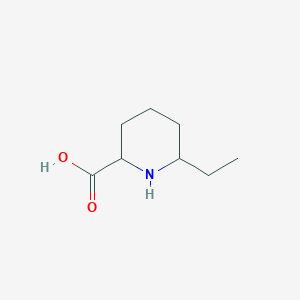

![molecular formula C22H23ClN2O2S B2555586 (Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide CAS No. 865175-04-8](/img/structure/B2555586.png)

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide, also known as ABT-737, is a small molecule inhibitor that targets B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins play a crucial role in regulating programmed cell death or apoptosis, making them attractive targets for cancer therapy. ABT-737 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Aplicaciones Científicas De Investigación

Antimicrobial and Antiparasitic Applications

Thiazolides, including nitazoxanide and its derivatives, have been found effective against a broad spectrum of pathogens, including viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. Modifications of the nitazoxanide structure, such as replacing the nitro group with other functional groups or altering the positioning of methyl groups on the benzene ring, can influence the compound's activity. These modifications allow for tailored activities against specific pathogens, making thiazole derivatives versatile tools in antimicrobial and antiparasitic research (Hemphill, Müller, & Müller, 2012).

Anticancer Evaluation

Some thiazole derivatives have been synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. For instance, specific 4-thiazolidinone derivatives have shown significant activity against various cancer cell lines, indicating the potential of thiazole compounds in cancer research. QSAR studies have highlighted the importance of molecular properties like shape and electronic parameters in determining the compounds' biological activities, suggesting that modifications to the thiazole core could optimize these activities (Deep et al., 2016).

Material Science and Corrosion Inhibition

Thiazole derivatives have also been studied for their applications in material science, particularly as corrosion inhibitors for metals. For example, benzothiazole derivatives have been synthesized and shown to exhibit high inhibition efficiencies against steel corrosion in acidic solutions. These inhibitors can adsorb onto metal surfaces through physical and chemical interactions, offering protection against corrosion. The study demonstrates the potential of thiazole derivatives in developing new corrosion inhibitors with enhanced stability and effectiveness (Hu et al., 2016).

Propiedades

IUPAC Name |

N-(6-chloro-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2S/c1-3-5-6-13-27-18-9-7-8-16(14-18)21(26)24-22-25(12-4-2)19-11-10-17(23)15-20(19)28-22/h4,7-11,14-15H,2-3,5-6,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWFTHJVGQGSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2555507.png)

![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2555511.png)

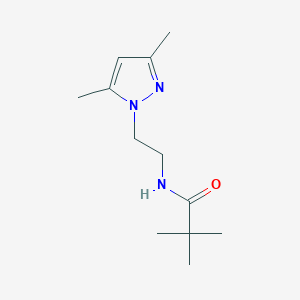

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)

![3-Methyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2555521.png)

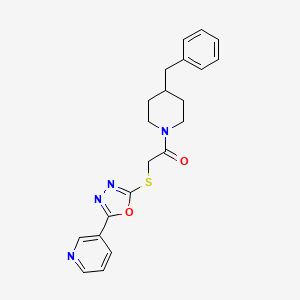

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2555523.png)